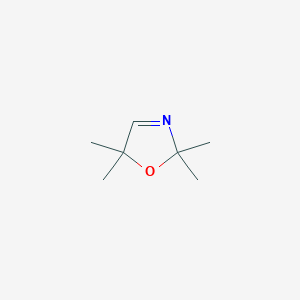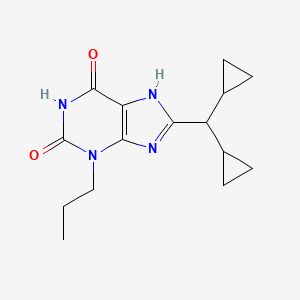
8-(Dicyclopropylmethyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Dicyclopropylmethyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring a dicyclopropylmethyl group and a propyl group attached to a purine core, makes it a subject of study for its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Dicyclopropylmethyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with dicyclopropylmethyl bromide under basic conditions, followed by the introduction of a propyl group through a subsequent alkylation reaction. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
8-(Dicyclopropylmethyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles such as amines or thiols can replace existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may result in fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
8-(Dicyclopropylmethyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 8-(Dicyclopropylmethyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular pathways involved can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
Similar compounds to 8-(Dicyclopropylmethyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione include other purine derivatives with different substituents, such as:
- 8-(Cyclopropylmethyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(Dicyclopropylmethyl)-3-ethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(Dicyclopropylmethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the dicyclopropylmethyl group, in particular, can influence the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
131080-54-1 |
|---|---|
分子式 |
C15H20N4O2 |
分子量 |
288.34 g/mol |
IUPAC 名称 |
8-(dicyclopropylmethyl)-3-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H20N4O2/c1-2-7-19-13-11(14(20)18-15(19)21)16-12(17-13)10(8-3-4-8)9-5-6-9/h8-10H,2-7H2,1H3,(H,16,17)(H,18,20,21) |
InChI 键 |
AEWZPTKAJDLRTQ-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=C(C(=O)NC1=O)NC(=N2)C(C3CC3)C4CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14275262.png)
![2-[9-(4-Hydroxyphenyl)-9H-fluoren-9-yl]phenol](/img/structure/B14275263.png)
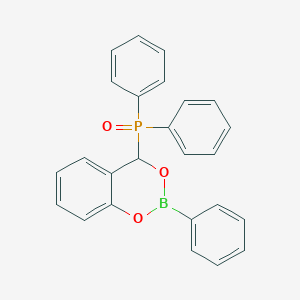
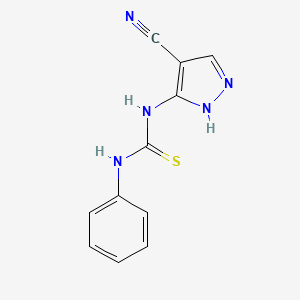
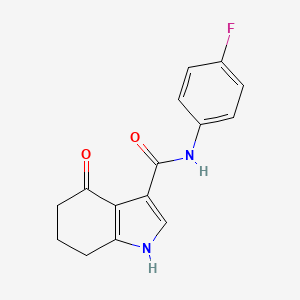
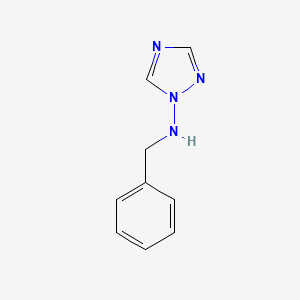
![5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14275288.png)
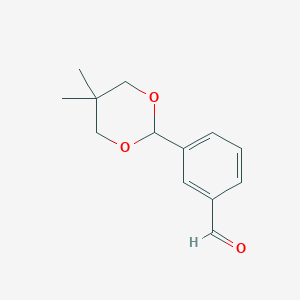
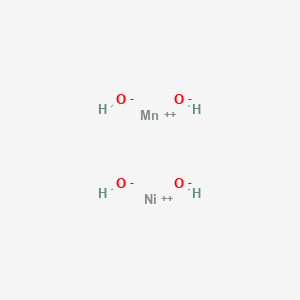
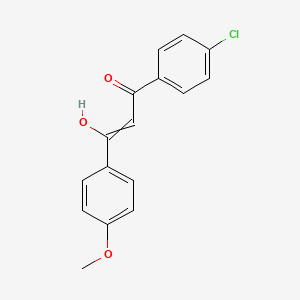
![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)
![2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14275336.png)

